![molecular formula C27H23NOS3 B11178525 2,2-diphenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11178525.png)
2,2-diphenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
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Overview
Description
2,2-DIPHENYL-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core, dithiolane rings, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the dithiolane rings, and subsequent functionalization to introduce the phenyl and ethanone groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2,2-DIPHENYL-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds .
Scientific Research Applications
2,2-DIPHENYL-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 2,2-DIPHENYL-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine, have similar structures but different substituents.
Dithiolane Compounds: Compounds containing dithiolane rings, such as dithiothreitol, share structural similarities but differ in their overall framework.
Uniqueness
2,2-DIPHENYL-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is unique due to its combination of a quinoline core, dithiolane rings, and specific substituents.
Properties
Molecular Formula |
C27H23NOS3 |
---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
2,2-diphenyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C27H23NOS3/c1-17-14-15-21-20(16-17)23-24(31-32-26(23)30)27(2,3)28(21)25(29)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,22H,1-3H3 |
InChI Key |
UZUQBLQBBKSTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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